molecular formula C14H12N4O3S B2700890 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946274-43-7

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2700890
CAS No.: 946274-43-7
M. Wt: 316.34
InChI Key: YWZCHSZNOPYGJG-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that integrates multiple functional groups, including an acetamido group, a benzo[d]thiazole ring, a methylisoxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Intermediate

      Starting Material: 6-nitrobenzo[d]thiazol-2-amine.

      Reaction: Reduction of the nitro group to an amino group using hydrogenation in the presence of a palladium catalyst.

      Conditions: Hydrogen gas, palladium on carbon, room temperature.

  • Acetylation

      Starting Material: 6-aminobenzo[d]thiazole.

      Reaction: Acetylation using acetic anhydride.

      Conditions: Acetic anhydride, pyridine, room temperature.

  • Formation of the Methylisoxazole Ring

      Starting Material: 5-methylisoxazole-3-carboxylic acid.

      Reaction: Activation of the carboxylic acid group followed by coupling with the acetamidobenzo[d]thiazole intermediate.

      Conditions: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP), dichloromethane, room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
    • Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Aqueous or organic solvents, elevated temperatures.

  • Reduction

    • Reduction of the nitro group to an amino group during synthesis.
    • Reagents: Hydrogen gas, palladium on carbon.

      Conditions: Room temperature, atmospheric pressure.

  • Substitution

    • Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.
    • Reagents: Halogens, nitrating agents.

      Conditions: Acidic or basic conditions, varying temperatures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

    Solvents: Dichloromethane, pyridine, acetic anhydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry

    • Used in the development of new materials with specific properties.
    • Potential applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and DNA gyrase.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced production of inflammatory mediators or disruption of bacterial DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a chlorine substituent.

    N-(6-benzamidobenzo[d]thiazol-2-yl)amino-2-oxoacetate: Similar structure but with a benzamide group.

Uniqueness

    Structural Features: The combination of the acetamido group, benzo[d]thiazole ring, and methylisoxazole ring is unique and contributes to its specific biological activities.

    Biological Activity: Exhibits unique enzyme inhibition profiles compared to similar compounds, making it a valuable candidate for drug development.

This detailed article provides a comprehensive overview of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-7-5-11(18-21-7)13(20)17-14-16-10-4-3-9(15-8(2)19)6-12(10)22-14/h3-6H,1-2H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZCHSZNOPYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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